

Application Notes and Protocols: Measuring SIRT3 Activity in Isolated Mitochondria

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Sirtuin 3 (SIRT3) is a primary mitochondrial NAD+-dependent deacetylase that plays a critical role in regulating mitochondrial homeostasis, energy metabolism, and antioxidant defense.[1][2] It modulates the activity of key enzymes involved in the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and oxidative phosphorylation by deacetylating lysine residues on target proteins.[1][3][4] Given its central role in mitochondrial function, accurately measuring SIRT3 activity is crucial for research into metabolic disorders, aging, and cancer.[1] These application notes provide detailed protocols for the isolation of functional mitochondria and the subsequent measurement of SIRT3 enzymatic activity using a fluorometric assay.

Part 1: Protocol for Isolation of Mitochondria

This protocol describes the isolation of mitochondria from cultured cells or soft tissues using differential centrifugation. The method is designed to yield intact and enzymatically active mitochondria suitable for downstream activity assays.[5][6]

Data Presentation: Reagents for Mitochondrial Isolation

All steps should be performed at 4°C to maintain mitochondrial integrity.[7]



Reagent/Buffer	Component	Concentration
PBS (Phosphate-Buffered Saline)	NaCl	137 mM
KCI	2.7 mM	
Na2HPO4	10 mM	-
KH2PO4	1.8 mM	
Mitochondrial Isolation Buffer (MIB-A)	Sucrose	200 mM
Tris-MOPS	10 mM	
EGTA/Tris	1 mM	
рН	7.4	_
Mitochondrial Resuspension Buffer (MIB-B)	Mannitol	225 mM
Sucrose	75 mM	
HEPES	5 mM	-
EGTA	1 mM	-
рН	7.4	

Table 1: Composition of buffers required for mitochondrial isolation. Buffer compositions are based on established protocols.[8][9]

Experimental Protocol: Isolation from Cultured Cells (Adherent or Suspension)

- Cell Harvesting: Harvest approximately 1x10^7 to 5x10^7 cells. For adherent cells, scrape them into ice-cold PBS. For suspension cells, pellet them directly.
- Washing: Centrifuge the cell suspension at 600 x g for 5 minutes at 4°C.[9] Discard the supernatant and wash the cell pellet once with 5-10 mL of ice-cold PBS. Centrifuge again.



- Homogenization: Resuspend the cell pellet in 1 mL of ice-cold Mitochondrial Isolation Buffer A (MIB-A).[7] Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle (20-30 strokes) or a Teflon-glass potter at 1,600 rpm.[7][9] Keep the homogenate on ice.
- Low-Speed Centrifugation: Transfer the homogenate to a pre-chilled microcentrifuge tube and centrifuge at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.[7]
- Mitochondrial Pelleting: Carefully transfer the supernatant to a new tube and centrifuge at 10,000-12,000 x g for 20 minutes at 4°C to pellet the mitochondria.[7]
- Final Wash: Discard the supernatant, which is the cytosolic fraction. Resuspend the mitochondrial pellet in 500 μL of Mitochondrial Resuspension Buffer B (MIB-B) and centrifuge again at 10,000 x g for 15 minutes at 4°C.
- Resuspension: Discard the supernatant and resuspend the final mitochondrial pellet in 50-100 μL of MIB-B or a suitable buffer for the SIRT3 activity assay.
- Quantification: Determine the protein concentration of the isolated mitochondria using a standard protein assay, such as the BCA assay.[7] The mitochondrial suspension should be stored on ice and used immediately for activity assays. For longer storage, aliquots can be frozen at -80°C, but this may compromise integrity.[7]

Part 2: Protocol for Fluorometric SIRT3 Activity Assay

This protocol utilizes a two-step fluorometric method to measure SIRT3 activity.[10][11] SIRT3 deacetylates a synthetic peptide substrate containing an acetylated lysine. A developer solution is then added that specifically recognizes the deacetylated peptide and releases a highly fluorescent product, which is quantified using a fluorescence plate reader.

Data Presentation: Reagents for SIRT3 Activity Assay



Reagent	Description	Typical Concentration (in kit)	
SIRT3 Assay Buffer	Optimized buffer for SIRT3 activity.	1X	
Fluoro-Substrate Peptide	Contains an acetylated lysine residue flanked by a fluorophore and a quencher. [12] Based on p53 sequence. [13]	0.2 mM - 5 mM	
NAD+	Required co-substrate for sirtuin activity.	2 mM - 50 mM	
Developer	Reacts with the deacetylated peptide to generate fluorescence.	Varies by manufacturer	
Nicotinamide / Trichostatin A	Inhibitors used for negative controls. Nicotinamide inhibits sirtuins.[14]	10 mM	
Recombinant SIRT3	Used as a positive control.	Varies by manufacturer	
Stop Solution	Stops the enzymatic reaction.	Varies by manufacturer	

Table 2: Components typically found in a commercial fluorometric SIRT3 activity assay kit.[10] [12][15]

Experimental Protocol: SIRT3 Activity Measurement

This protocol is adapted for a 96-well plate format.[14]

- Prepare Assay Plate: Set up the reactions in a black, flat-bottom 96-well plate to minimize background fluorescence.[12] Prepare wells for "Test Sample" (isolated mitochondria), "No Enzyme Control," and "No NAD+ Control" in duplicate or triplicate.
- Reagent Preparation: Thaw all reagents on ice. Prepare a master mix for the reaction according to the manufacturer's instructions. A typical reaction mix includes SIRT3 Assay



Buffer, Fluoro-Substrate Peptide, and NAD+.

Assay Plate Setup: Add reagents to the wells as described in the table below.

Well Type	ddH2O	SIRT3 Assay Buffer	Fluoro- Substrate Peptide	NAD+	Mitochondri al Sample (or Buffer)
Test Sample	25 μL	5 μL	5 μL	5 μL	5 μL (10-20 μg protein)
No Enzyme Control	30 μL	5 μL	5 μL	5 μL	5 μL (Buffer only)
No NAD+ Control	30 μL	5 μL	5 μL	-	5 μL (10-20 μg protein)
Total Volume	50 μL				

Table 3: Example of a 96-well plate setup for a SIRT3 activity assay. Volumes are adapted from a representative protocol.[12]

- Initiate Reaction: Add the developer solution to all wells as per the kit's protocol.[12] Initiate
 the reaction by adding the mitochondrial sample (or buffer for the control). Mix thoroughly by
 gently shaking the plate.
- Incubation: Incubate the plate at 37°C for 45-60 minutes, protected from light.[16][17]
- Stop Reaction (Optional): Some protocols are continuous (kinetic), while others require adding a Stop Solution. If required, add the Stop Solution to each well.
- Measure Fluorescence: Read the fluorescence intensity on a microplate reader at an excitation wavelength of 340-360 nm and an emission wavelength of 440-465 nm.[11][12]
- Data Analysis:
 - Subtract the fluorescence of the "No Enzyme Control" from all other readings to account for background.



- The SIRT3 activity is proportional to the background-subtracted fluorescence of the "Test Sample".
- The "No NAD+ Control" ensures the observed activity is NAD+-dependent and specific to sirtuins.

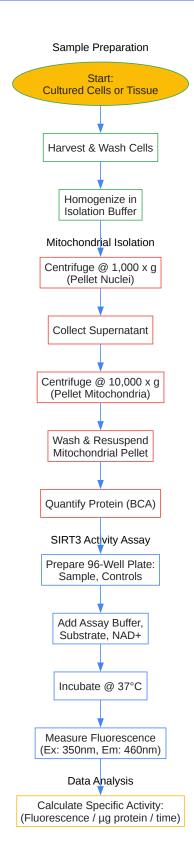
Data Presentation: Quantitative Enzyme Kinetics

Parameter	Value	Condition
Km for Peptide Substrate	323 μΜ	With recombinant human SIRT3
Km for NAD+	241 μΜ	With recombinant human SIRT3
IC50 for Nicotinamide	~35.1 - 200 μM	Sirtuin-specific inhibitor

Table 4: Example quantitative data for SIRT3 enzyme kinetics and inhibition.[13][15][17]

Mandatory Visualizations Experimental Workflow Diagram



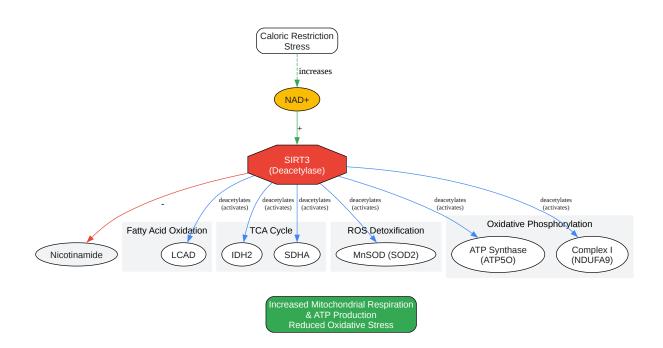


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Caption: Workflow for SIRT3 activity measurement in isolated mitochondria.



SIRT3 Mitochondrial Signaling Pathway Diagram



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Caption: SIRT3 signaling network in mitochondria.

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References

- 1. SIRT3 Activity Assay Kit (Fluorometric) (ab156067) | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. SIRT3 Activity Assay Kit (Fluorometric) CD BioSciences [celluars.com]
- 5. Isolation of mitochondria from cells and tissues PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. 3hbiomedical.com [3hbiomedical.com]
- 8. Isolated Mitochondria Characterization [protocols.io]
- 9. SIRT3, a Mitochondrial NAD+-Dependent Deacetylase, Is Involved in the Regulation of Myoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. caymanchem.com [caymanchem.com]
- 12. abcam.com [abcam.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Sirt3 Assay Kit | BPS Bioscience | Biomol.com [biomol.com]
- 15. novusbio.com [novusbio.com]
- 16. bioscience.co.uk [bioscience.co.uk]
- 17. abcam.com [abcam.com]
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